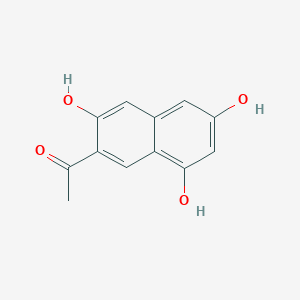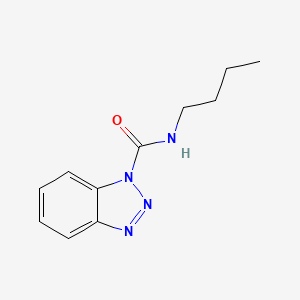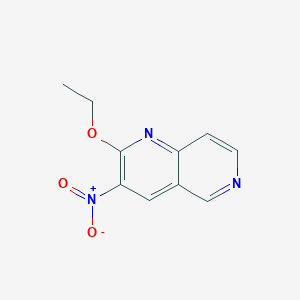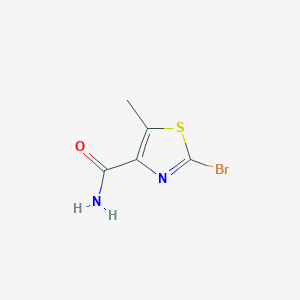
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chlorobenzonitrile.
Cyclization: The starting material undergoes cyclization with formamide under acidic conditions to form 6-chloroquinazolin-4(3H)-one.
Dimethylation: The final step involves the dimethylation of the amino group using dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a suitable solvent such as dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Various reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学的研究の応用
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the dimethylamino group.
3-(Dimethylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.
Quinazoline: The parent compound without any substitutions.
Uniqueness
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the dimethylamino group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89804-95-5 |
|---|---|
分子式 |
C10H10ClN3O |
分子量 |
223.66 g/mol |
IUPAC名 |
6-chloro-3-(dimethylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)14-6-12-9-4-3-7(11)5-8(9)10(14)15/h3-6H,1-2H3 |
InChIキー |
YZCMZORVJGOHJZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C=NC2=C(C1=O)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)







![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)





